molecular formula C19H24O5 B1206537 Arnicolide D CAS No. 34532-68-8

Arnicolide D

Cat. No. B1206537
CAS RN: 34532-68-8
M. Wt: 332.4 g/mol
InChI Key: NZESEVTYUVXOTC-APDQSUQKSA-N
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Description

Arnicolide D is a sesquiterpene lactone isolated from the dried whole plant of Centipeda minima. It has been studied for its potential anti-cancer effects in various types of cancer, including melanoma and nasopharyngeal carcinoma. The compound is notable for its ability to inhibit the NF-κB pathway in melanoma cells and its influence on cell cycle regulation and apoptosis induction in cancer cells.

Synthesis Analysis

Arnicolide D's synthesis has not been directly outlined in the provided studies. However, related research on sesquiterpene lactones and their synthesis methods, such as the use of Pd-catalyzed reactions with arylboronic acids, suggests potential pathways for Arnicolide D synthesis. These methods involve complex organic reactions that enable the formation of highly substituted molecular structures, which are characteristic of sesquiterpene lactones.

Molecular Structure Analysis

The specific molecular structure of Arnicolide D is characterized by the presence of a lactone ring, which is a common feature among sesquiterpene lactones. This structural motif is important for the compound's biological activity, including its interaction with cellular targets and its ability to modulate signaling pathways.

Chemical Reactions and Properties

Research indicates that Arnicolide D can induce cell cycle arrest and apoptosis in cancer cells. It achieves these effects through the modulation of cyclin D3, cdc2, and the activation of the caspase signaling pathway. Additionally, Arnicolide D has been shown to inhibit oxidative stress-induced cell growth in breast cancer cells, demonstrating its potential as an anti-cancer agent.

Physical Properties Analysis

The physical properties of Arnicolide D, such as solubility, melting point, and stability, have not been explicitly detailed in the available research. However, the solubility of similar compounds often depends on their molecular structure, particularly the presence of functional groups that can interact with solvents.

Chemical Properties Analysis

Arnicolide D's chemical properties, including reactivity and interaction with biological molecules, are evidenced by its ability to modulate cell signaling pathways. The compound's interaction with the NF-κB pathway and its impact on apoptosis and cell cycle regulation highlight its reactive nature and its potential for therapeutic applications.

  • Zhu et al. (2019) on the anti-melanoma effects of Arnicolide D and its inhibition of the NF-κB pathway (Zhu et al., 2019).
  • Liu et al. (2019) on the therapeutic potential of Arnicolide D against nasopharyngeal carcinoma and its effects on cell cycle regulation and apoptosis induction (Liu et al., 2019).

Scientific Research Applications

Anticancer Research

Arnicolide D, a potent sesquiterpene lactone from Centipeda minima, has emerged as a promising anticancer candidate . It demonstrates significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Method of Application

The molecular underpinnings of Arnicolide D’s anticancer actions emphasize its impact on key signaling pathways such as PI3K/AKT/mTOR and STAT3, and its role in modulating cell cycle and survival mechanisms .

Results

Quantitative data from preclinical studies reveal Arnicolide D’s dose-dependent cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma . This showcases its broad-spectrum anticancer potential .

Nasopharyngeal Carcinoma Treatment

Arnicolide D has been identified as a therapeutic candidate against Nasopharyngeal Carcinoma .

Method of Application

Arnicolide D can induce cell cycle arrest at G2/M, and induce cell apoptosis . It can downregulate cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulate cleaved PARP, cleaved caspase 9, and Bax .

Results

Arnicolide D modulated the cell cycle, activated the caspase signaling pathway, and inhibited the PI3K/AKT/mTOR and STAT3 signaling pathways .

Neuroprotection

Arnicolide D has been patented for its neuroprotective effects .

Results

While the outcomes of these neuroprotective effects are not explicitly stated, the patent suggests potential benefits in neurological conditions .

Antiviral Action

Arnicolide D has been patented for its antiviral action against different influenza infections, including anti-H1N1, H5N1, and H9N2 subtypes .

Results

While the outcomes of these antiviral effects are not explicitly stated, the patent suggests potential benefits in treating influenza infections .

Activation of Bombesin Receptor Subtype 3 (BRS3)

Arnicolide D has been patented for its ability to activate the bombesin receptor subtype 3 (BRS3), which has different functions including controlling of energy homeostasis, feeding pattern in small animals, etc .

Results

While the outcomes of these effects on BRS3 are not explicitly stated, the patent suggests potential benefits in regulating energy homeostasis and feeding patterns .

Breast Cancer Treatment

Arnicolide D has shown potential in the treatment of breast cancer .

Method of Application

Arnicolide D can induce the occurrence of parthanatos in a ROS dependent manner .

Results

Arnicolide D significantly promoted PARP-1 expression, enhanced the nuclear translocation of apoptosis-inducing factor (AIF), and reduced the expression of AIF in mitochondria .

Treatment of Digestive Disorders

Arnicolide D, derived from Centipeda minima, is used in different parts of Asia to treat digestive disorders .

Results

While the outcomes of these effects on digestive disorders are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .

Treatment of Respiratory Conditions

Arnicolide D is used to treat cough, sinus infections, cold, allergies, and asthma in folk-lore systems .

Results

While the outcomes of these effects on respiratory conditions are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .

Treatment of Headaches and Piles

Arnicolide D is used to treat headaches and piles in different parts of Asia .

Results

While the outcomes of these effects on headaches and piles are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .

properties

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESEVTYUVXOTC-APDQSUQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188078
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arnicolide D

CAS RN

34532-68-8
Record name Arnicolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34532-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnicolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
X Huang, Y Awano, E Maeda, Y Asada… - Natural product …, 2014 - Taylor & Francis
… Our study demonstrated that isobutyroylplenolin and arnicolide D possess potent stronger cytotoxic activity against HT-29 cells, and they are more active in this regard than cisplatin. …
Number of citations: 23 www.tandfonline.com
P Zhu, Z Zheng, X Fu, J Li, C Yin, J Chou, Y Wang… - Phytomedicine, 2019 - Elsevier
… Arnicolide D (Ar-D), a sesquiterpene lactone isolated from the dried whole plant of … Arnicolide D (Ar-D), a sesquiterpene lactone isolated from Centipedae Herba, has been shown to …
Number of citations: 15 www.sciencedirect.com
J Yao, Q Shen, M Huang, M Ding, Y Guo… - Journal of …, 2022 - Elsevier
… Furthermore, we found that arnicolide D (ARD), the most abundant and representative active compound of CM, could directly bind to Src with binding energy of -7.3 kcal/mol, implying …
Number of citations: 6 www.sciencedirect.com
R Liu, B Dow Chan, DKW Mok, CS Lee, WCS Tai… - Molecules, 2019 - mdpi.com
… The effects of both arnicolide C and arnicolide D were tested in NPC … of arnicolide D was the more pronounced of the two, our following studies focused on this compound. Arnicolide D …
Number of citations: 24 www.mdpi.com
Z Qu, Y Lin, DKW Mok, Q Bian, WCS Tai… - International Journal of …, 2020 - ncbi.nlm.nih.gov
… The naturally occurring sesquiterpene lactone, arnicolide D (AD), has proven effective against a variety … The purity of Arnicolide D was over 98% as analysed by high-performance liquid …
Number of citations: 9 www.ncbi.nlm.nih.gov
G Wang, H Liu, Q Zhang, X Mou, Y Zhao… - Natural Product …, 2023 - Taylor & Francis
Arnicolide B and arnicolide C are two sesquiterpene lactones isolated and identified from Centipeda minima, but the anti-inflammatory effects and mechanisms of these two compounds …
Number of citations: 5 www.tandfonline.com
YF Chen, YC Pang, HC Wang, PE Wu… - British Journal of …, 2023 - Wiley Online Library
… Various sesquiterpene lactones such as brevilin A, arnicolide D, and arnicolide C (ArC), have been identified in C. minima. They possess anticancer, anti-inflammatory, and antibacterial …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
W Wen, K Jin, Y Che, LY Du… - Anti-cancer Agents in …, 2022 - europepmc.org
… Apoptosis inhibitor, ferroptosis inhibitor, PARP inhibitor, PARP-1 siRNA, AIF siRNA and GPX4 overexpression vector significantly attenuated the inhibitory effect of arnicolide D on …
Number of citations: 2 europepmc.org
C Chan, X Xie, S Wan, G Zhou, AC Yuen… - … of Pharmaceutical and …, 2019 - Elsevier
… Among five sesquiterpene lactones studied in this work, both brevilin A and arnicolide D are recommended to be used for the quality control of this herbal material in the coming version …
Number of citations: 22 www.sciencedirect.com
M Liu, X Zhao, Z Ma, Z Qiu, L Sun, M Wang… - Phytochemical …, 2022 - Wiley Online Library
… acid, rutin, isochlorogenic acid A, quercetin, arnicolide D, and brevilin A were selected as … Based on the concept of Q-marker, arnicolide D and brevilin A were identified as potential Q-…

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